Increased Hydrogen Bond Acceptor Capacity: 1,2,4-Thiadiazole vs. Thiazole Heterocycle
3-Cyano-4-fluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide contains an additional ring nitrogen compared to its closest commercial analog, 3-cyano-4-fluoro-N-(thiazol-2-yl)benzenesulfonamide (CAS 1235406-28-6), resulting in 8 hydrogen bond acceptors (HBA) versus 7 for the thiazole analog [1]. This increase in HBA capacity, combined with a topological polar surface area (TPSA) of 132 Ų, provides enhanced potential for directional hydrogen bonding interactions with biological targets [1]. In contrast, the 3-cyano-4-fluorobenzenesulfonamide parent compound (CAS 928139-30-4) lacks the heterocyclic N-substituent entirely, reducing HBA count and eliminating a key pharmacophoric element present in clinically validated Nav inhibitor scaffolds [2].
| Evidence Dimension | Hydrogen Bond Acceptor (HBA) Count |
|---|---|
| Target Compound Data | 8 HBA (includes 1,2,4-thiadiazole ring nitrogens N1, N2, N4; sulfonamide oxygens; cyano nitrogen; fluorine) |
| Comparator Or Baseline | 3-Cyano-4-fluoro-N-(thiazol-2-yl)benzenesulfonamide (CAS 1235406-28-6): 7 HBA; 3-Cyano-4-fluorobenzenesulfonamide (CAS 928139-30-4): fewer HBA (lacks heterocycle) |
| Quantified Difference | Target compound provides 1 additional HBA vs. thiazole analog (8 vs. 7); additional 2+ HBA vs. primary sulfonamide |
| Conditions | Computed by Cactvs 3.4.8.18 (PubChem release 2021.05.07), based on 2D molecular structure |
Why This Matters
Hydrogen bond acceptor count directly influences molecular recognition by biological targets; the extra nitrogen in 1,2,4-thiadiazole provides an additional interaction point that can be exploited in structure-based drug design for achieving target selectivity.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 58042302, 3-cyano-4-fluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide. https://pubchem.ncbi.nlm.nih.gov/compound/1235406-40-2. Accessed 2026. View Source
- [2] Beaudoin S, Laufersweiler MC, Markworth CJ, Marron BE, Millan DS, Rawson DJ, et al. Sulfonamide Derivatives. US Patent Application US 2012/0149679 A1. Published June 14, 2012. See formula (I) encompassing 1,2,4-thiadiazol-5-yl benzenesulfonamides as Nav1.7 inhibitors. View Source
